N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine
Description
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine is a protected amine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a tert-butoxycarbonyl (Boc) group on the methanamine moiety. The Boc group serves as a protective moiety for primary amines, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. The trifluoromethyl group contributes to electronic and steric effects, influencing solubility, metabolic stability, and binding interactions in medicinal or agrochemical applications.
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-6-8-4-9(7-16-5-8)12(13,14)15/h4-5,7H,6H2,1-3H3,(H,17,18) |
InChI Key |
AXIAZTVVRMHVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 5-(Trifluoromethyl)-3-pyridylmethanamine
A representative procedure involves dissolving 5-(trifluoromethyl)-3-pyridylmethanamine in anhydrous organic solvent such as dichloromethane or tetrahydrofuran (THF), cooling the solution to 0 °C under nitrogen atmosphere, and adding triethylamine or diisopropylethylamine as a base. Then, di-tert-butyl dicarbonate is added slowly, and the mixture is stirred for several hours (often 16 h) while allowing the temperature to gradually rise to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
| Reagent | Quantity/Equiv. | Solvent | Temperature | Time | Atmosphere | Yield (%) |
|---|---|---|---|---|---|---|
| 5-(Trifluoromethyl)-3-pyridylmethanamine | 1.0 eq (e.g., 0.23 g) | Dichloromethane | 0 to 20 °C | 16 h | Nitrogen | ~77% (intermediate) |
| Diisopropylethylamine (DIEA) | 2.2 eq (e.g., 0.5 mL) | |||||
| Di-tert-butyl dicarbonate (Boc2O) | 1.1 eq |
After reaction completion, the mixture is concentrated under reduced pressure, and the crude product is purified by extraction and drying over sodium sulfate, followed by concentration to yield the Boc-protected amine as a solid.
Coupling Reactions Involving this compound
The Boc-protected amine can be further functionalized by coupling with carboxylic acids or acid derivatives using coupling reagents such as HATU (N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate) in the presence of triethylamine in solvents like THF or N,N-dimethylformamide (DMF). These reactions typically proceed at ambient temperature for 16 hours.
| Reagents & Conditions | Yield (%) | Notes |
|---|---|---|
| Boc-protected amine + acid derivative + HATU + Et3N in THF | 36% | Reaction at room temperature, 16 h; purified by reverse-phase HPLC |
The product is purified by preparative HPLC using C18 columns and gradients of acetonitrile and aqueous trifluoroacetic acid, yielding the desired coupled product as a white solid.
Purification and Characterization
- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures or preparative reverse-phase HPLC with acetonitrile/water gradients containing trifluoroacetic acid.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (MS). For example, ^1H NMR spectra show characteristic signals corresponding to the Boc group (tert-butyl singlet near 1.4 ppm) and aromatic protons of the trifluoromethylpyridine ring. MS (ESI) typically shows the expected molecular ion peak [M + H]^+.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent | Temp. | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | 5-(Trifluoromethyl)-3-pyridylmethanamine + Boc2O + DIEA | CH2Cl2 or THF | 0 °C → RT | 16 h | ~77% | Inert atmosphere, extraction workup |
| Coupling with Acid Derivative | Boc-protected amine + acid + HATU + Et3N | THF or DMF | RT | 16 h | 36% | Purified by preparative HPLC |
| Purification | Flash chromatography or preparative HPLC | Hexane/EtOAc or ACN/H2O + TFA | N/A | N/A | N/A | Ensures high purity |
Additional Notes and Considerations
- The Boc protection step is generally high yielding and straightforward, but reaction conditions such as solvent choice, temperature control, and base equivalents can significantly influence purity and yield.
- Coupling reactions using HATU and similar reagents require careful stoichiometric control and purification to remove side products and unreacted starting materials.
- Alternative protecting groups or coupling strategies may be explored depending on downstream synthetic requirements.
- The trifluoromethyl substituent on the pyridine ring can influence the electronic properties and reactivity, necessitating mild reaction conditions to prevent decomposition.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:
-
Trifluoroacetic Acid (TFA) : Dissolution in TFA (5–10 equivalents) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Hydrochloric Acid (HCl) : Treatment with 4N HCl in dioxane or methanol at room temperature for 2–6 hours .
Example :
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 4N HCl/dioxane | RT, 2 h | 95% | |
| TFA/DCM | 0°C → RT, 3 h | 89% |
The resulting free amine, 1-[5-(trifluoromethyl)-3-pyridyl]methanamine, is reactive in nucleophilic substitutions and coupling reactions.
Nucleophilic Reactions of the Free Amine
The deprotected amine participates in:
-
Amide Coupling : Using HATU or EDC/HOBt with carboxylic acids in DMF or THF .
-
Sulfonamide Formation : Reaction with sulfonyl chlorides in the presence of triethylamine .
Key Reaction (Amide Coupling) :
text1-[5-(Trifluoromethyl)-3-pyridyl]methanamine + Carboxylic Acid → HATU, DIPEA, DMF → Amide Product
Data :
| Substrate | Product Yield | Conditions | Reference |
|---|---|---|---|
| 2-Fluorobenzoic acid | 82% | HATU, RT, 2 h | |
| 3-Cyanophenylacetic acid | 75% | EDC/HOBt, 0°C→RT |
Electrophilic Aromatic Substitution on the Pyridine Ring
The 5-(trifluoromethyl)pyridyl moiety undergoes regioselective reactions:
-
Halogenation : Bromination at the 4-position using NBS in acetic acid .
-
Nitration : HNO3/H2SO4 at 50°C, yielding 4-nitro derivatives .
Example (Nitration) :
| Starting Material | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| N-Boc-protected compound | 4-Nitro-5-(CF3)pyridyl | 68% | HNO3/H2SO4, 50°C, 6h |
Cross-Coupling Reactions
The pyridyl ring participates in Suzuki-Miyaura couplings. After Boc deprotection, the amine can be functionalized further:
Example :
| Reaction Partners | Catalyst System | Yield | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)2/Xantphos | 73% |
Cyclocondensation Reactions
The amine reacts with β-enamino diketones to form pyrazole derivatives, a reaction highlighted in pyrazole-based drug synthesis :
text1-[5-(Trifluoromethyl)-3-pyridyl]methanamine + β-Enamino Diketone → DMF·DMA, THF → Pyrazole-4-carboxylate
Data :
| Diketone | Pyrazole Product Yield | Conditions | Reference |
|---|---|---|---|
| Meldrum’s acid derivative | 85% | THF, 70°C, 12 h |
Reductive Amination
The free amine reacts with aldehydes/ketones under hydrogenation conditions to form secondary amines :
Example :
| Aldehyde | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | N-(Pyridyl)methylamine | 78% | NaBH3CN, MeOH, RT |
Quaternization of the Pyridine Nitrogen
The pyridyl nitrogen reacts with methyl iodide to form N-methylated salts, enhancing solubility :
Conditions : CH3I, DMF, 60°C, 8 h (Yield: 91%) .
Scientific Research Applications
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The Boc protecting group ensures the stability of the amine during chemical reactions and can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes and functional groups of N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine with related compounds identified in the evidence:
Physicochemical Properties
- Lipophilicity : The Boc group in the target compound increases logP compared to free amines (e.g., [5-(3,3-difluorocyclobutoxy)-3-pyridyl]methanamine ), enhancing membrane permeability but reducing aqueous solubility.
- Steric Hindrance : The Boc group introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents (e.g., methyl groups in ).
Key Research Findings
- However, the Boc group likely mitigates such risks by blocking reactive amine sites.
- Heterocyclic Diversity : Pyridine derivatives (target compound, ) exhibit different electronic profiles compared to pyrazoles () or benzimidazoles (), impacting binding to biological targets like enzymes or receptors.
Biological Activity
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) protecting group, followed by the introduction of the trifluoromethyl group at the 5-position of the pyridine ring. Various synthetic routes have been explored to optimize yield and purity, including regioselective reactions that enhance the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various pathogens. For instance, studies have shown that this compound demonstrates significant antimicrobial activity, particularly against Chlamydia trachomatis, with complete eradication observed at concentrations as low as 50 µg/mL .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The incorporation of a trifluoromethyl group has been associated with increased potency in disrupting cellular pathways critical for cancer cell survival. For example, compounds similar to this compound have shown promising results in inducing apoptosis in glioblastoma cells, suggesting a potential role as an anticancer agent .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of pyridine derivatives. SAR studies indicate that modifications to the pyridine ring can lead to substantial changes in potency and selectivity. For example, variations in substituents at different positions on the pyridine ring have been shown to enhance or diminish activity against specific targets:
| Compound | Position | Substituent | Activity (EC50) |
|---|---|---|---|
| A | 2 | -CF3 | 0.010 µM |
| B | 4 | -OCH3 | 0.048 µM |
| C | 3 | -N(CH3)2 | 0.037 µM |
This table summarizes findings from SAR studies where the introduction of different functional groups affects biological activity against various targets .
Case Studies
- Chlamydia Inhibition : In a controlled study, this compound was tested against Chlamydia trachomatis in a three-dimensional epithelial cell model. Results indicated a significant reduction in infectious progeny at concentrations as low as 25 µg/mL, highlighting its potential as an effective treatment option for chlamydial infections .
- Cytotoxicity in Cancer Models : Another study focused on the compound's effects on glioblastoma cells, revealing that it induced significant cell death through mechanisms involving microtubule disruption and apoptosis pathways. The compound's efficacy was compared with standard chemotherapeutics, demonstrating superior potency at lower concentrations .
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , using a Boc-protected boronic acid derivative and a halogenated pyridine precursor. For example, a microwave-assisted reaction with bis(triphenylphosphine)palladium(II) dichloride as the catalyst, in a solvent mixture of DME/H2O/EtOH, heated to 140°C under argon, yields the Boc-protected intermediate. Purification is achieved via silica gel column chromatography, followed by Boc deprotection using trifluoroacetic acid (TFA) .
Q. How is the Boc protecting group removed during synthesis?
The Boc group is cleaved under acidic conditions. A standard protocol involves dissolving the Boc-protected intermediate in dichloromethane (DCM), adding TFA at 0°C, and stirring for 2 hours. The reaction is neutralized with saturated Na2CO3, extracted with DCM, and the organic layer is dried and concentrated .
Q. What analytical methods are used to confirm the structure and purity of the compound?
1H/13C NMR spectroscopy is critical for verifying the presence of the Boc group, trifluoromethyl substituent, and pyridine ring protons. Mass spectrometry (MS) confirms the molecular ion peak, while HPLC (≥95% purity) ensures purity. Elemental analysis or high-resolution MS may supplement structural validation .
Q. Which solvents and reaction conditions are optimal for coupling reactions involving trifluoromethylpyridine derivatives?
Polar aprotic solvents like DME/EtOH/water mixtures (4:1:1 v/v) under inert argon atmospheres are preferred. Microwave heating (140°C) accelerates reaction kinetics, but conventional heating at reflux can be substituted with extended reaction times .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura coupling reactions involving sterically hindered trifluoromethylpyridines?
Low yields may arise from steric hindrance near the trifluoromethyl group or electronic deactivation of the pyridine ring. Strategies include:
Q. How should discrepancies in NMR data for trifluoromethyl-containing intermediates be resolved?
The strong electron-withdrawing effect of the trifluoromethyl group can cause unexpected splitting patterns or signal broadening. Solutions include:
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Low-temperature NMR to reduce rotational freedom and sharpen peaks.
- Cross-validation with IR spectroscopy or X-ray crystallography for ambiguous cases .
Q. What experimental designs are recommended for evaluating the bioactivity of this compound, given structural analogs with antimicrobial properties?
- In vitro assays : Test against microbial targets (e.g., Candida albicans, Escherichia coli) using microdilution methods to determine minimum inhibitory concentrations (MICs).
- Docking studies : Model interactions with microbial enzymes (e.g., leucyl-tRNA synthetase) to identify binding modes.
- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents on the pyridine ring to isolate key functional groups .
Q. How can moisture-sensitive intermediates be stabilized during multi-step syntheses?
- Anhydrous conditions : Use Schlenk lines or gloveboxes for air-sensitive steps.
- Inert atmosphere : Maintain argon/nitrogen flow during reactions and purifications.
- Quenching protocols : Add molecular sieves to reaction mixtures or use scavengers like trimethylsilyl chloride .
Data Contradiction and Reproducibility Analysis
Q. How to resolve inconsistencies in reported reaction times for Boc deprotection?
Variability in TFA concentration, temperature, or substrate solubility can lead to conflicting deprotection times. Standardize protocols by:
Q. Why might microwave-assisted synthesis fail to reproduce literature yields?
Microwave reactors vary in power distribution and temperature control. Validate parameters by:
- Calibrating temperature probes.
- Scaling down reactions to identify optimal microwave settings.
- Comparing results with conventional oil-bath heating to isolate microwave-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
